サルコミン

概要

説明

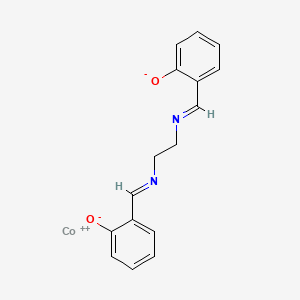

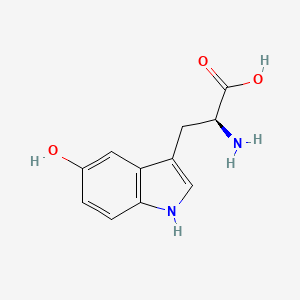

Salcomine is a coordination complex derived from the salen ligand and cobalt . The complex, which is planar, and a variety of its derivatives are carriers for O2 as well as oxidation catalysts . It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine .

Synthesis Analysis

Salcomine can be synthesized from cobalt (II) acetate and salenH2 . In a video, it was shown that Salcomine can bind to oxygen in the air similarly to heme when activated .Molecular Structure Analysis

Salcomine has a molecular formula of C16H14CoN2O2 . It crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands . A monomeric form crystallizes with chloroform in the lattice, featuring planar Co centers .Chemical Reactions Analysis

Salcomine is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen . It is also used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier .Physical And Chemical Properties Analysis

Salcomine has a molecular weight of 325.23 g/mol . It appears as a solid complex and is insoluble in water but soluble in benzene, chloroform, and pyridine . It is stable and incompatible with strong acids and strong oxidizing agents .科学的研究の応用

酸素貯蔵と輸送

サルコミンは酸素と可逆的に結合する能力があることで知られており、酸素の貯蔵や輸送のためのこの錯体および関連する錯体の集中的な研究につながっています . クロロホルメートやDMF付加物などのサルコミンの溶媒和誘導体は、O2の0.5当量を結合することができます . この特性は、効率的な酸素貯蔵と輸送を必要とする業界における応用のための潜在的な候補となっています。

酸化触媒

サルコミンとその誘導体は、酸化触媒として作用することが知られています . 特に、サルコミンは、2,6-二置換フェノールのジオキシゲンによる酸化を触媒することが報告されています . この触媒特性は、酸化を必要とするさまざまな化学反応や産業プロセスで利用できます。

インフルエンザウイルスに対する活性

サルコミンの誘導体であるMZ7465は、インフルエンザウイルスの増殖の強力な阻害剤として同定されています . 感染細胞におけるウイルスタンパク質とRNAの両方の合成を減少させることが判明しており、サルコミンとその誘導体は、インフルエンザウイルス感染症の治療のための潜在的な候補となる可能性があります .

研究と実験室での使用

サルコミンは市販されており、さまざまな科学研究および実験室での用途に使用されています . そのユニークな特性により、配位化学の分野で貴重な化合物となっています。

ルイス酸と還元剤

サルコミンは、ルイス酸と還元剤の両方です . この二重特性は、特に電子移動を伴うさまざまな化学反応で利用できます。

配位錯体

サルコミンは、サレン配位子とコバルトから誘導された配位錯体です . その構造と特性に関する研究は、触媒、材料科学、生化学などのさまざまな分野に影響を与える配位化学の理解に貢献することができます。

作用機序

Target of Action

Salcomine, also known as cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate, is a coordination complex derived from the salen ligand and cobalt . The primary target of Salcomine is the oxygen molecule (O2) . It acts as a carrier for O2 and serves as an oxidation catalyst . In addition, it has been found to have anti-influenza virus activity .

Mode of Action

Salcomine interacts with its target, oxygen, by binding to it. This interaction is facilitated by the planar structure of the Salcomine complex . Several solvated derivatives of Salcomine bind O2 to give derivatives of the type (μ-O2)[Co(salen)py]2 and [Co(salen)py(O2)] . This binding process is reversible, which allows Salcomine to act as a carrier for oxygen .

Biochemical Pathways

The primary biochemical pathway affected by Salcomine is the oxidation of 2,6-disubstituted phenols by dioxygen . As an oxidation catalyst, Salcomine facilitates this reaction, leading to the production of oxidized phenols . The downstream effects of this pathway can vary depending on the specific phenols involved and the context in which the reaction occurs.

Result of Action

The molecular effect of Salcomine’s action is the binding and transport of oxygen molecules . On a cellular level, this can influence processes that depend on oxygen, such as cellular respiration. Additionally, Salcomine’s anti-influenza virus activity suggests that it may have effects on viral RNA synthesis .

Action Environment

The action, efficacy, and stability of Salcomine can be influenced by various environmental factors. For instance, the presence of other molecules can affect Salcomine’s ability to bind oxygen. The pH and temperature of the environment might also influence the stability of the Salcomine complex and its reactivity with oxygen

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Salcomine is both a Lewis acid and a reductant . It interacts with various biomolecules, particularly enzymes, to facilitate biochemical reactions. For instance, it has been found to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .

Cellular Effects

The effects of Salcomine on cellular processes are largely due to its role as an oxidation catalyst. By facilitating the oxidation of specific biomolecules, Salcomine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Salcomine exerts its effects at the molecular level through its ability to bind O2 and act as an oxidation catalyst . This involves binding interactions with biomolecules, activation of certain enzymes, and changes in gene expression.

Metabolic Pathways

Salcomine is involved in various metabolic pathways due to its role as an oxidation catalyst . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

特性

| { "Design of the Synthesis Pathway": "Salcomine can be synthesized using a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2,3-dichlorobenzaldehyde", "4-methylpiperidine", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water"], "Reaction": [ "Step 1: Reduction of 2,3-dichlorobenzaldehyde with sodium borohydride in ethanol to give 2,3-dichlorobenzyl alcohol.", "Step 2: Protection of the hydroxyl group of 2,3-dichlorobenzyl alcohol with acetic anhydride and pyridine to form the corresponding acetate.", "Step 3: Nucleophilic substitution of the acetate with 4-methylpiperidine in ethanol to give the corresponding piperidine derivative.", "Step 4: Deprotection of the piperidine derivative with hydrochloric acid to remove the acetate group and form the free hydroxyl group.", "Step 5: Cyclization of the piperidine derivative with sodium hydroxide in ethanol to form Salcomine.", "Step 6: Purification of Salcomine by recrystallization from ethanol and water mixture, followed by drying to obtain pure Salcomine as a white crystalline solid." ] } | |

CAS番号 |

14167-18-1 |

分子式 |

C16H16CoN2O2+2 |

分子量 |

327.24 g/mol |

IUPAC名 |

cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |

InChI |

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |

InChIキー |

NPAQSKHBTMUERN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] |

正規SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2] |

外観 |

Solid powder |

Color/Form |

Red crystals from DMF Dark brown powde |

melting_point |

127.5 °C |

その他のCAS番号 |

14167-18-1 |

物理的記述 |

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier. Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

Soluble in benzene, chloroform, and pyridine |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

disalicylaldehyde ethylenediamine N,N'-bis(salicylideneamino)ethane N,N'-ethylenebis(salicylimine) salen tetrahydrosalen |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Salcomine interact with its target in the context of human cytomegalovirus (HCMV) proteinase?

A1: Salcomine and its derivatives demonstrate potent and selective inhibition of HCMV proteinase activity. [] While the exact mechanism is not fully elucidated in the provided research, the phenyl moiety and the spacer length between the two amines in the Salcomine structure play crucial roles in this inhibition. [] This inhibition disrupts viral replication, suggesting HCMV proteinase as a potential therapeutic target. []

Q2: What is the molecular formula and weight of Salcomine?

A2: The molecular formula of Salcomine is C16H16N2O2Co, and its molecular weight is 343.28 g/mol.

Q3: Is there any spectroscopic data available for Salcomine?

A3: While the provided research doesn't delve into detailed spectroscopic characterization, it's important to note that techniques like UV-Vis, IR, and NMR spectroscopy are commonly employed for characterizing Salcomine and its derivatives.

Q4: How does Salcomine perform as an oxygen absorbent in controlled environments?

A4: Salcomine effectively controls oxygen content in closed environments. [] Optimal performance was observed at around 100 psi pressure and a circulating rate of 2 cubic feet per minute. [] Under these conditions, Salcomine's oxygen absorption capacity is approximately 1.3% by weight. []

Q5: What is the role of Salcomine in the oxidation of phenols?

A5: Salcomine acts as a homogeneous catalyst in the oxidation of phenols using molecular oxygen. [, , ] This reaction, typically carried out in chloroform or methanol at room temperature, primarily yields para-benzoquinones. [] The presence of a water-removing agent during the reaction, such as a molecular sieve or certain bases, can significantly extend the catalyst's lifespan. []

Q6: Are there any other catalytic applications of Salcomine?

A6: Beyond phenol oxidation, Salcomine and its derivatives catalyze other reactions. For instance, they facilitate the autoxidation of fatty acid esters. [, , , ] Additionally, they find use in the synthesis of natural products by enabling regioselective oxygenation at specific positions in complex molecules. []

Q7: Has computational chemistry been used to study Salcomine?

A7: While the provided research doesn't explicitly detail computational studies, it's worth noting that computational methods like density functional theory (DFT) can be employed to investigate Salcomine's electronic structure, oxygen binding properties, and catalytic mechanisms.

Q8: How do structural modifications of Salcomine impact its ability to inhibit HCMV proteinase?

A8: Research indicates that both the phenyl moiety and the spacer moiety (the distance between the two amines) significantly influence Salcomine's inhibitory activity against HCMV proteinase. [] This suggests that modifying these structural elements could be explored to optimize inhibitory potency and selectivity.

Q9: How does the structure of Salcomine relate to its oxygen-carrying ability?

A9: While not extensively discussed in the provided research, modifications to the Salcomine structure, such as changing the substituents on the aromatic rings or altering the bridge between the nitrogen atoms, can significantly impact its oxygen-carrying capacity and affinity. [, , ]

Q10: Is there information available regarding SHE regulations specific to Salcomine?

A10: The provided research doesn't explicitly address SHE regulations for Salcomine. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using this compound responsibly.

Q11: What research tools are essential for studying Salcomine?

A11: A combination of experimental and computational tools is valuable for studying Salcomine. Standard laboratory equipment for synthesis, purification, and characterization, along with spectroscopic techniques (UV-Vis, IR, NMR), are essential. Access to computational resources and software for molecular modeling and simulation can further enhance research capabilities.

Q12: What are some historical milestones in the research of Salcomine?

A27: Early research on Salcomine focused on its ability to reversibly bind oxygen, mimicking the function of hemoglobin in biological systems. [, , ] Over time, investigations into its catalytic properties, particularly in oxidation reactions, gained prominence. [, , ] More recently, its potential as an antiviral agent, specifically targeting HCMV proteinase, has emerged as an area of interest. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)

![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680671.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)

![4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B1680685.png)